6-Methylbenzothiazol-2-amine monohydrochloride
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Overview
Description
6-Methylbenzothiazol-2-amine monohydrochloride is a chemical compound with the molecular formula C8H9ClN2S and a molecular weight of 200.68846 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzothiazol-2-amine monohydrochloride typically involves the reaction of 2-aminobenzothiazole with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification, crystallization, and drying to obtain the monohydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-Methylbenzothiazol-2-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-Methylbenzothiazol-2-amine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylbenzothiazol-2-amine monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 6-Methyl-2-benzothiazolylamine
- 6-Methyl-2-aminobenzothiazole
Comparison: 6-Methylbenzothiazol-2-amine monohydrochloride is unique due to its specific structural features and the presence of the monohydrochloride salt. This makes it more soluble in water compared to its analogs, which can be advantageous in certain applications. Additionally, its unique reactivity profile allows for the synthesis of a diverse range of derivatives .
Properties
CAS No. |
56896-76-5 |
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Molecular Formula |
C8H9ClN2S |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
6-methyl-1,3-benzothiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H8N2S.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H2,9,10);1H |
InChI Key |
LSZDFOQRIMQFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N.Cl |
Origin of Product |
United States |
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